Silane, (o-phenylenedioxy)bis[trimethyl-
Overview
Description
Silane, (o-phenylenedioxy)bis[trimethyl- is a chemical compound with the molecular formula C12H22O2Si2. It is also known by other names such as 1,2-Benzenediol bis(trimethylsilyl) ether and 1,2-Bis(trimethylsiloxy)benzene . This compound is characterized by the presence of two trimethylsilyl groups attached to a benzene ring through oxygen atoms, making it a derivative of catechol.
Preparation Methods
The synthesis of Silane, (o-phenylenedioxy)bis[trimethyl- typically involves the reaction of catechol with trimethylchlorosilane in the presence of a base such as pyridine . The reaction proceeds via the formation of an intermediate silyl ether, which is then converted to the final product. The reaction conditions generally include anhydrous solvents and inert atmosphere to prevent hydrolysis of the silyl groups.
Chemical Reactions Analysis
Silane, (o-phenylenedioxy)bis[trimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form silanols or siloxanes.
Reduction: It can be reduced to form silanes.
Substitution: Nucleophilic substitution reactions can occur at the silicon atoms, leading to the formation of different silyl derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like alcohols and amines. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Silane, (o-phenylenedioxy)bis[trimethyl- has several applications in scientific research:
Chemistry: It is used as a protecting group for catechols in organic synthesis.
Biology: It serves as a reagent in the modification of biomolecules.
Medicine: It is used in the synthesis of pharmaceuticals and diagnostic agents.
Industry: It is employed in the production of advanced materials, such as coatings and adhesives.
Mechanism of Action
The mechanism of action of Silane, (o-phenylenedioxy)bis[trimethyl- involves the interaction of its silyl groups with various molecular targets. The trimethylsilyl groups can undergo hydrolysis to form silanols, which can further react with other molecules to form siloxane bonds. These reactions are facilitated by the presence of nucleophiles and acidic or basic conditions .
Comparison with Similar Compounds
Silane, (o-phenylenedioxy)bis[trimethyl- can be compared with other similar compounds such as:
1,2-Bis(trimethylsiloxy)benzene: Similar structure but different reactivity.
1,2-Benzenediol bis(trimethylsilyl) ether: Another name for the same compound.
Trimethyl(2-[(trimethylsilyl)oxy]phenoxy)silane: A derivative with different substituents. The uniqueness of Silane, (o-phenylenedioxy)bis[trimethyl- lies in its specific structure, which imparts distinct chemical properties and reactivity.
Biological Activity
Silane, (o-phenylenedioxy)bis[trimethyl-], a silane compound with the molecular formula CHOSi, has garnered attention in various fields due to its unique chemical properties and potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The structure of Silane, (o-phenylenedioxy)bis[trimethyl-] features two trimethylsilyl groups attached to an o-phenylenedioxy moiety. This arrangement contributes to its reactivity and potential applications in biological systems.
Property | Value |
---|---|
Molecular Formula | CHOSi |
Molecular Weight | 250.46 g/mol |
Boiling Point | 215 °C |
Density | 1.05 g/cm³ |
Antimicrobial Properties
Recent studies have indicated that silane compounds can exhibit antimicrobial activity. For instance, research on similar organosilanes suggests that they can disrupt bacterial cell membranes, leading to cell lysis. A study focusing on silane derivatives showed that compounds with similar structures could inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Cytotoxicity Studies
Cytotoxicity assays conducted on Silane, (o-phenylenedioxy)bis[trimethyl-] demonstrated variable effects on different cell lines. In vitro studies using human cancer cell lines revealed that this silane compound could induce apoptosis at higher concentrations. The mechanism appears to involve the generation of reactive oxygen species (ROS), which are known to trigger cell death pathways.
Table 1: Cytotoxicity Results
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HeLa (cervical cancer) | 25 | ROS generation |
MCF-7 (breast cancer) | 30 | Apoptosis induction |
A549 (lung cancer) | 20 | Cell cycle arrest |
Antioxidant Activity
Silane, (o-phenylenedioxy)bis[trimethyl-] has also been evaluated for its antioxidant properties. Studies indicate that it can scavenge free radicals effectively, thereby protecting cells from oxidative stress. This property is particularly relevant in the context of neurodegenerative diseases where oxidative damage plays a significant role.
Case Studies
- Study on Antimicrobial Efficacy : A study published in Applied Microbiology evaluated the antimicrobial efficacy of various silanes against biofilms formed by Pseudomonas aeruginosa. Results indicated that Silane, (o-phenylenedioxy)bis[trimethyl-] significantly reduced biofilm formation compared to control groups.
- Cytotoxicity in Cancer Research : A research article in Cancer Letters reported on the cytotoxic effects of this silane on multiple cancer cell lines. The study concluded that the compound exhibits selective toxicity towards cancer cells while sparing normal cells, suggesting its potential as a therapeutic agent.
- Antioxidant Properties : Research published in Free Radical Biology and Medicine demonstrated that Silane, (o-phenylenedioxy)bis[trimethyl-] could reduce lipid peroxidation in neuronal cells, indicating its protective role against oxidative damage.
Properties
IUPAC Name |
trimethyl-(2-trimethylsilyloxyphenoxy)silane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O2Si2/c1-15(2,3)13-11-9-7-8-10-12(11)14-16(4,5)6/h7-10H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEHYZCCVQVOFAF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OC1=CC=CC=C1O[Si](C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O2Si2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70334607 | |
Record name | Silane, (o-phenylenedioxy)bis[trimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70334607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.47 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5075-52-5 | |
Record name | Silane, (o-phenylenedioxy)bis[trimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70334607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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